molecular formula C18H23NO3S B2909356 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine CAS No. 312614-94-1

1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine

Cat. No. B2909356
M. Wt: 333.45
InChI Key: GLMGTSFLQCYFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine, also known as ENSMP, is a chemical compound that has been widely studied for its potential applications in scientific research. ENSMP is a piperidine derivative that has been shown to possess a range of interesting biochemical and physiological effects, making it a promising candidate for use in a variety of research contexts.

Mechanism Of Action

The mechanism of action of 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine involves the inhibition of the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons. By inhibiting this transporter, 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and a range of physiological and behavioral effects.

Biochemical And Physiological Effects

1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine has been shown to have a range of interesting biochemical and physiological effects, including the modulation of serotonin levels, the regulation of mood and anxiety, and the potential to influence learning and memory processes. These effects have been studied in both in vitro and in vivo models, and have been shown to be dose-dependent and reversible.

Advantages And Limitations For Lab Experiments

The use of 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine in scientific research has a number of advantages, including its high potency, specificity, and selectivity for the serotonin transporter. However, there are also some limitations to its use, including the need for careful dosing and the potential for off-target effects in some experimental contexts.

Future Directions

There are a number of exciting future directions for research on 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine, including the development of new analogs and derivatives with enhanced potency and selectivity, the investigation of its potential therapeutic applications in a range of psychiatric and neurological disorders, and the exploration of its effects on other neurotransmitter systems beyond serotonin. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine and to determine its potential as a valuable tool in scientific research.

Synthesis Methods

The synthesis of 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine typically involves the reaction of 4-ethoxynaphthalene with piperidine, followed by the addition of sulfuric acid and subsequent purification steps. This process has been well-documented in the scientific literature and has been used to produce high-quality 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine for use in research studies.

Scientific Research Applications

1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. In particular, 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine has been shown to be a potent inhibitor of the serotonin transporter, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-3-22-17-8-9-18(16-7-5-4-6-15(16)17)23(20,21)19-12-10-14(2)11-13-19/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMGTSFLQCYFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.